molecular formula C23H26N4O4 B11059811 1-(4-Propoxyphenyl)-3-[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione

1-(4-Propoxyphenyl)-3-[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione

Cat. No.: B11059811
M. Wt: 422.5 g/mol
InChI Key: KAPRUJSRSNNWHT-UHFFFAOYSA-N
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Description

1-(4-Propoxyphenyl)-3-[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrrolidine-2,5-dione core, a propoxyphenyl group, and a pyridin-4-ylcarbonyl piperazine moiety.

Preparation Methods

The synthesis of 1-(4-Propoxyphenyl)-3-[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrrolidine-2,5-dione core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the propoxyphenyl group: This step typically involves a nucleophilic substitution reaction where a propoxy group is introduced to the phenyl ring.

    Attachment of the pyridin-4-ylcarbonyl piperazine moiety: This step involves the coupling of the pyridin-4-ylcarbonyl group with piperazine, followed by its attachment to the pyrrolidine-2,5-dione core.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(4-Propoxyphenyl)-3-[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Propoxyphenyl)-3-[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biology: It is used in biological studies to understand its effects on cellular processes and molecular pathways.

    Industry: The compound is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Propoxyphenyl)-3-[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, modulating their activity and leading to downstream effects on cellular functions. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Propoxyphenyl)-3-[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione can be compared with similar compounds such as:

    1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: This compound has a similar piperazine and pyridinyl structure but lacks the pyrrolidine-2,5-dione core.

    6-(4-(4-Propoxyphenyl)piperazin-1-yl)-9H-purine derivatives: These compounds share the propoxyphenyl and piperazine moieties but have a purine core instead of a pyrrolidine-2,5-dione core.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H26N4O4

Molecular Weight

422.5 g/mol

IUPAC Name

1-(4-propoxyphenyl)-3-[4-(pyridine-4-carbonyl)piperazin-1-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C23H26N4O4/c1-2-15-31-19-5-3-18(4-6-19)27-21(28)16-20(23(27)30)25-11-13-26(14-12-25)22(29)17-7-9-24-10-8-17/h3-10,20H,2,11-16H2,1H3

InChI Key

KAPRUJSRSNNWHT-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C(=O)C4=CC=NC=C4

Origin of Product

United States

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